Cas no 1217613-78-9 ((S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride)

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (S)-alpha-(4-iodobenzyl)-proline-HCl
- (2S)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid,hydrochloride
- (S)-Alpha-(4-iodo-benzyl)-ProHCl
- (S)-ALPHA-(4-IODO-BENZYL)-PROLINE-HCL
- (S)-a-(4-Iodobenzyl)proline·HCl
- (2S)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
- 2-(4-Iodobenzyl)-D-proline hydrochloride
- CS-0442595
- MFCD06796819
- 2-[(4-Iodophenyl)methyl]-D-proline--hydrogen chloride (1/1)
- DTXSID10661606
- AKOS016844101
- 1217613-78-9
- (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylicacidhydrochloride
- F15181
- (2S)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
-
- MDL: MFCD06796819
- インチ: 1S/C12H14INO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1
- InChIKey: INTFYFSQQIYZNP-YDALLXLXSA-N
- ほほえんだ: [C@@]1(CCCN1)(CC1=CC=C(C=C1)I)C(O)=O.Cl
計算された属性
- せいみつぶんしりょう: 366.98400
- どういたいしつりょう: 366.98360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- PSA: 49.33000
- LogP: 3.17130
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride セキュリティ情報
- ちょぞうじょうけん:2-8°C
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S079425-100mg |
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |
1217613-78-9 | 100mg |
$ 850.00 | 2022-06-03 | ||
abcr | AB389306-500mg |
(S)-alpha-(4-Iodo-benzyl)-proline-HCl; . |
1217613-78-9 | 500mg |
€290.40 | 2024-07-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513262-1g |
(S)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |
1217613-78-9 | 98% | 1g |
¥8320.00 | 2024-08-09 | |
TRC | S079425-50mg |
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |
1217613-78-9 | 50mg |
$ 510.00 | 2022-06-03 | ||
Chemenu | CM198319-1g |
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |
1217613-78-9 | 95% | 1g |
$439 | 2021-06-09 | |
abcr | AB389306-1g |
(S)-alpha-(4-Iodo-benzyl)-proline-HCl; . |
1217613-78-9 | 1g |
€409.30 | 2024-07-24 | ||
abcr | AB389306-500 mg |
(S)-alpha-(4-Iodo-benzyl)-proline-HCl |
1217613-78-9 | 500 mg |
€382.00 | 2023-07-19 | ||
abcr | AB389306-1 g |
(S)-alpha-(4-Iodo-benzyl)-proline-HCl |
1217613-78-9 | 1 g |
€637.00 | 2023-07-19 | ||
Chemenu | CM198319-1g |
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |
1217613-78-9 | 95% | 1g |
$439 | 2023-11-22 | |
Alichem | A109008519-1g |
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |
1217613-78-9 | 95% | 1g |
$507.60 | 2023-09-04 |
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochlorideに関する追加情報
Comprehensive Guide to (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1217613-78-9)
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1217613-78-9) is a specialized chiral compound widely used in pharmaceutical research and organic synthesis. Its unique structure, featuring an iodobenzyl group and a pyrrolidine-2-carboxylic acid backbone, makes it a valuable intermediate in drug discovery. Researchers are increasingly interested in this compound due to its potential applications in developing enzyme inhibitors and receptor modulators.
The compound's hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions. With the growing demand for chiral building blocks in asymmetric synthesis, (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has gained attention in academic and industrial laboratories. Its CAS number 1217613-78-9 is frequently searched in chemical databases, reflecting its importance in modern synthetic chemistry.
One of the key advantages of (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is its versatility in medicinal chemistry. The iodine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in creating complex molecular architectures. This feature aligns with current trends in fragment-based drug design, where researchers seek modular compounds for rapid library synthesis.
In recent years, the compound has been explored for its potential in targeting neurological disorders. The pyrrolidine moiety is a common pharmacophore in drugs affecting the central nervous system, and modifications at the 2-carboxylic acid position can influence bioavailability and blood-brain barrier penetration. These properties make CAS 1217613-78-9 a subject of interest in neurodegenerative disease research.
From a synthetic perspective, (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride offers excellent enantiomeric purity, which is critical for studies requiring stereoselective interactions. The chiral center at the pyrrolidine ring ensures high selectivity in binding biological targets, a feature highly valued in asymmetric catalysis and drug development. This aligns with the pharmaceutical industry's focus on single-enantiomer drugs to minimize side effects.
The compound's physicochemical properties, including its melting point, solubility profile, and stability under various pH conditions, have been well-characterized to support research applications. These data points are frequently requested by scientists working with 1217613-78-9, particularly those designing in vitro assays or formulation studies. Proper handling and storage recommendations are essential for maintaining the integrity of this sensitive compound.
Market analysis shows growing demand for (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride among contract research organizations and academic institutions. The compound's price trends and availability from major chemical suppliers are common search queries, reflecting its commercial importance. With the expansion of peptide-mimetic drug development, the need for such specialized intermediates is expected to rise significantly in coming years.
Quality control standards for CAS 1217613-78-9 typically include HPLC purity verification, chiral analysis, and residual solvent testing. These specifications are crucial for researchers requiring high-purity materials for sensitive biological assays. Recent advancements in analytical techniques have improved the characterization of such complex molecules, enabling more precise structure-activity relationship studies.
Environmental and safety considerations for (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride follow standard laboratory chemical protocols. While not classified as hazardous under normal handling conditions, proper personal protective equipment is recommended when working with this compound. These safety profiles are increasingly important to researchers who prioritize green chemistry principles in their work.
Future research directions for 1217613-78-9 may explore its utility in novel drug delivery systems or as a scaffold for combinatorial chemistry. The compound's structural features offer multiple sites for modification, making it adaptable to various drug discovery platforms. As pharmaceutical companies invest more in targeted therapies, the demand for such versatile intermediates is likely to increase.
In summary, (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1217613-78-9) represents an important tool for modern medicinal chemistry. Its unique combination of a chiral pyrrolidine core and reactive iodine substituent provides numerous opportunities for synthetic elaboration. As research continues to uncover new applications for this compound, its role in advancing pharmaceutical science appears increasingly significant.
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